molecular formula C11H10N2O4 B8194591 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid

Cat. No.: B8194591
M. Wt: 234.21 g/mol
InChI Key: LUZWUJHEFXNXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant medicinal properties and are often used in the development of pharmaceuticals due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid typically involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This reaction can be carried out without heating, leading to the formation of monoacylation products such as phthalic acid amides . The structure of the isolated substances is confirmed using 1H and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid apart from these similar compounds is its specific structure, which may confer unique biological activities and reactivity. For example, its ability to inhibit cyclooxygenase enzymes more effectively than some of its analogs .

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-4-5-13(11(17)12-9)8-3-1-2-7(6-8)10(15)16/h1-3,6H,4-5H2,(H,15,16)(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZWUJHEFXNXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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